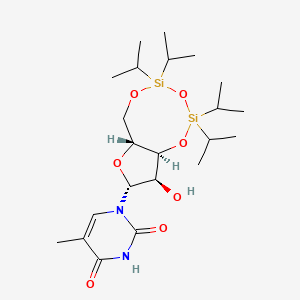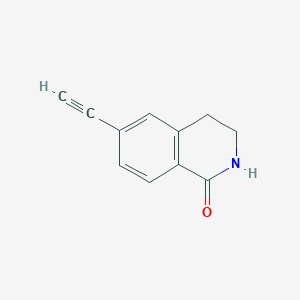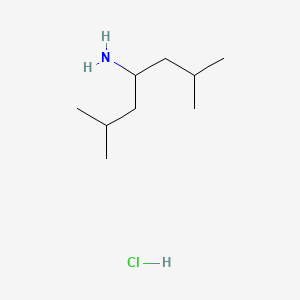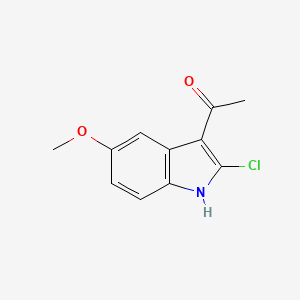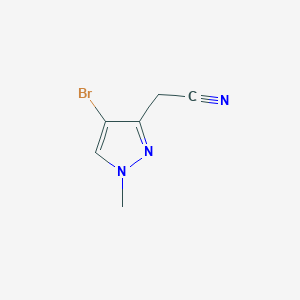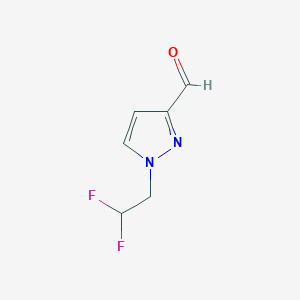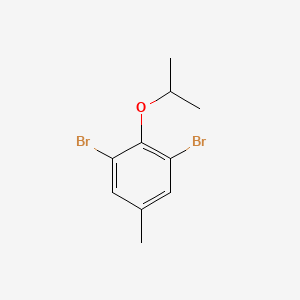
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Übersicht
Beschreibung
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene, also known as 2-bromo-4-(1-methylethoxy)-1-methylbenzene, is a chemical compound that belongs to the family of bromobenzenes. This compound is widely used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkyl Esters
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene has been utilized in the synthesis of alkyl 4,5-dibromo-2-methylbenzoate derivatives. These derivatives were synthesized from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene, using catalytic amounts of NBS as a radical initiator. Notably, only primary ether derivatives yielded the corresponding esters (Gauna, Cobice, & Awruch, 2008).
Precursor in Organic Transformations
The compound serves as a valuable precursor in various organic transformations, particularly in reactions based on the intermediate formation of benzynes. This application is underscored by a study describing synthesis sequences for derivatives involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Diels-Alder Reaction
It is used in the Diels-Alder reaction, a key process in organic chemistry. A study demonstrated its use in the reaction between 2-methylfuran and 3-bromobenzyne, leading to the formation of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. This paved the way for the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene (Onyango et al., 2015).
Synthesis of Receptors
This compound is also involved in the synthesis of cyclic and acyclic receptors. For instance, the reactions of 1,3-bis(uracil-1-ylmethyl)-2-methoxy-5-methylbenzene with various bromoethyl ethers resulted in acyclic and cyclic receptors, highlighting its significance in creating complex molecular structures (Kumar, Paul, & Singh, 2000).
Lipid-Reducing Activity
In the context of marine biology, derivatives of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene have been isolated from marine sponges, showing lipid-reducing activity. This finding suggests potential applications in treating lipid metabolic disorders and obesity (Costa et al., 2019).
Crystal Structure Analysis
The compound's crystal structure has been analyzed, providing insights into its molecular arrangement and potential interactions. Such studies are crucial for understanding its behavior in various chemical reactions (Medjroubi et al., 2016).
Corrosion Inhibition
Additionally, derivatives of this compound have been studied for their corrosion inhibition properties, particularly for mild steel in acidic environments. This highlights its potential application in industrial processes and material preservation (Verma et al., 2015).
Eigenschaften
IUPAC Name |
1,3-dibromo-5-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)13-10-8(11)4-7(3)5-9(10)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHJWUPIIIFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247452 | |
| Record name | 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene | |
CAS RN |
1310416-53-5 | |
| Record name | 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

